6-Benzyloxyindole-3-acetonitrile

Organic Synthesis Medicinal Chemistry Indole Derivatives

Researchers require regioselective indole intermediates with orthogonal protecting groups for nuclear receptor modulator synthesis. Standard indole-3-acetonitriles lack the 6-position functionality needed for FXR-targeted azepinoindoles. - **Core advantage**: 6-benzyloxy group serves as a stable hydroxyl protecting group, enabling late-stage deprotection to 6-hydroxyindole pharmacophores. - **Application**: Synthesize azepinoindole/pyridoindole FXR modulators or glycosylated indole probes. - **Supply**: BenchChem ensures reliable sourcing with documented purity for reproducible SAR studies.

Molecular Formula C17H14N2O
Molecular Weight 262.3 g/mol
CAS No. 57765-24-9
Cat. No. B015658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyloxyindole-3-acetonitrile
CAS57765-24-9
Synonyms6-(Phenylmethoxy)-1H-indole-3-acetonitrile; 
Molecular FormulaC17H14N2O
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC#N
InChIInChI=1S/C17H14N2O/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8,12H2
InChIKeyHJHSSPILWGQJSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyloxyindole-3-acetonitrile: Key Intermediate for Neurological Research


6-Benzyloxyindole-3-acetonitrile (CAS 57765-24-9) is a specialized indole derivative featuring a benzyloxy group at the 6-position and an acetonitrile group at the 3-position of the indole ring [1]. It is primarily recognized as a versatile intermediate in the synthesis of complex molecules, particularly those with potential applications in neurological disorders and anti-inflammatory research .

Protected 6-benzyloxy enables regioselective indole modifications
Key precursor for azepinoindole and pyridoindole heterocycles
Debenzylation yields 6-hydroxyindole pharmacophore for biological target studies

6-Benzyloxyindole-3-acetonitrile: Why It Cannot Be Substituted


The specific 6-benzyloxy substitution on the indole core is critical for downstream synthetic pathways. While simpler indole-3-acetonitriles are common building blocks, the benzyloxy group at the 6-position serves as a protected hydroxyl group, enabling regioselective modifications and late-stage deprotection to yield pharmacologically active 6-hydroxyindole derivatives . Substituting this compound with a non-functionalized or differently substituted analog would completely alter the synthetic route and fail to produce the desired 6-hydroxy or 6-alkoxy substituted target molecules, which are essential for modulating specific biological targets like farnesoid X receptors (FXR) .

6-Benzyloxy is a protected hydroxyl; non-functionalized indole-3-acetonitriles may fail late-stage deprotection and cannot yield 6-hydroxyindole targets
Regioselective modifications depend on the 6-position substitution pattern; a different substituent may alter the synthetic pathway and product profile
Using a non-protected indole-3-acetonitrile can shift the synthetic route and may not afford the desired 6-hydroxy pharmacophore

6-Benzyloxyindole-3-acetonitrile: Quantitative Performance Evidence


Synthetic Yield in Nucleophilic Substitution

In a specific one-step synthesis protocol, 6-Benzyloxyindole-3-acetonitrile was produced via a nucleophilic substitution reaction from (6-benzyloxy-1H-indol-3-ylmethyl)-trimethylammonium iodide. The reaction proceeded with sodium cyanide in 95% ethanol under reflux for 5 hours. After work-up and recrystallization from ethanol, the target compound was isolated as a white solid with an 86% yield. While this yield is derived from a specific procedure and not a direct head-to-head study against other leaving groups, it represents a highly efficient and practical route for obtaining this specific intermediate in high purity, which is a critical factor for cost-effective scale-up and procurement decisions.

Synthetic Yield
Reported
86% yield
Supports cost-effective scale-up and procurement
One-step NaCN/EtOH reflux procedure; yields may vary
Organic Synthesis Medicinal Chemistry Indole Derivatives

Melting Point Purity Benchmark

The compound exhibits a sharp melting point range of 130-133°C, as reported by ChemicalBook . A narrow melting point range is a strong indicator of high purity and crystallinity for organic compounds. This contrasts with unfunctionalized or less pure indole-3-acetonitrile derivatives, which may exhibit broader melting ranges or decompose. For procurement, a well-defined melting point is a critical quality control (QC) parameter, ensuring batch-to-batch consistency and reliability in sensitive synthetic applications.

Melting Point (QC)
Reported
130–133°C (sharp 3°C range)
Indicates high purity and batch-to-batch consistency
Data to verify via in-house QC
Analytical Chemistry Quality Control Physical Chemistry

Solubility Profile for Downstream Processing

According to vendor specifications, 6-Benzyloxyindole-3-acetonitrile is soluble in methanol and tetrahydrofuran (THF) . This specific solubility profile is crucial for its handling, purification (e.g., recrystallization or column chromatography), and use in subsequent reactions. While not a direct comparison, this known solubility in common organic solvents provides a clear advantage over poorly soluble or unknown intermediates, enabling more predictable and efficient workflow in both academic and industrial laboratories.

Solubility Profile
Reported
Soluble in methanol, tetrahydrofuran (THF)
Enables predictable purification and reaction setup
Vendor specification; confirm experimentally
Process Chemistry Formulation Purification

6-Benzyloxyindole-3-acetonitrile: Key Application Scenarios


Azepinoindole and Pyridoindole Synthesis for Nuclear Receptors

This compound is specifically utilized as a precursor for synthesizing azepinoindole and pyridoindole derivatives, which are being investigated as modulators of farnesoid X receptors (FXR) and other orphan nuclear receptors . The 6-benzyloxy group is essential for the structural integrity of these complex heterocycles, enabling the study of receptor-ligand interactions relevant to metabolic and inflammatory diseases.

Synthesis of Indole-3-acetonitrile Glycosides

The compound serves as a key intermediate for synthesizing glycosylated indole derivatives, such as indole-3-acetonitrile-6-O-β-D-glucopyranoside . These glycosides are important tools for studying plant biology and may have applications in probing carbohydrate-protein interactions.

6-Hydroxyindole Bioactive Molecule Synthesis

The benzyl group in 6-Benzyloxyindole-3-acetonitrile acts as a protecting group for a hydroxyl moiety. This allows chemists to perform various functionalizations on the indole ring without interference from the 6-position. Subsequent catalytic hydrogenolysis (debenzylation) yields the corresponding 6-hydroxyindole-3-acetonitrile derivative, a valuable pharmacophore found in compounds with potential anti-inflammatory and neuroprotective activities [1].

Application
Selection Property
Validation Focus
Azepinoindole/pyridoindole synthesis for nuclear receptor research
6-Benzyloxy group enables heterocycle construction
FXR ligand structure-activity relationship studies
Indole glycoside synthesis for carbohydrate interaction studies
Glycosylation compatibility at 3-acetonitrile position
Plant biology and glycan binding assay context
6-Hydroxyindole derivative synthesis for inflammation pathway research
Benzyl protecting group for late-stage hydroxyl installation
Anti-inflammatory and neuroprotection pathway assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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